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Compound of Interest

Compound Name: N-(3-Hydroxypropyl)stearamide
CAS No.: 67177-07-5
Cat. No.: B7824819

Get Quote

Executive Summary & Application Context

N-(3-Hydroxypropyl)stearamide (N-HPS) represents a critical analyte within the N-acyl
alkanolamine (NAA) class of lipids. Structurally analogous to the endocannabinoid-like
compound N-stearoylethanolamine (SEA), N-HPS is frequently encountered in lipidomics as
either a minor endogenous metabolite or a functional additive (slip agent) in pharmaceutical
packaging materials.

Precise mass spectrometric (MS) characterization of N-HPS is essential to distinguish it from
isobaric species and homologous lipids like SEA and Anandamide (AEA). This guide provides a
definitive analysis of its fragmentation mechanics, offering a self-validating protocol for its
identification in complex biological or polymeric matrices.

Structural Analysis & Physicochemical Basis

Before interpreting the mass spectrum, one must understand the charge localization sites that
drive fragmentation.
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Feature Specification Impact on MS/MS

Monoisotopic Mass: 341.3294
Da

Formula

Observed

Precursor lon
: 342.337 (ESI+)

- Amide Bond ( Site of primary cleavage
Lability . i L
) (diagnostic acylium ion).
Drives cyclization-induced
Nucleophile water loss (diagnostic neutral

-Hydroxyl Group
loss).

Mechanistic Insight: The "Propyl Effect”

Unlike ethanolamides (C2 spacer) which form 5-membered oxazoline rings upon
fragmentation, N-HPS contains a propyl spacer (C3). This structural extension favors the
formation of a 6-membered oxazine ring during dehydration. This specific ring size stability
distinguishes N-HPS from its lower homologs.

MS/MS Fragmentation Mechanics

The fragmentation of N-HPS under Electrospray lonization (ESI+) follows two competitive
pathways driven by charge migration and remote hydrogen rearrangement.

Pathway A: Cyclization-Induced Dehydration
(Diagnostic)

Mechanism: The carbonyl oxygen is protonated

. The terminal hydroxyl group on the propyl chain acts as a nucleophile, attacking the carbonyl
carbon. This results in the expulsion of a water molecule and the formation of a stable cyclic
cation.

e Transition: Linear Amide
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Cyclic Oxazine Cation

e Observed lon:

324.33

e Neutral Loss: 18 Da (

Pathway B: Amide Bond Cleavage (Class-Specific)

Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion derived
from the stearic acid tail.

¢ Transition:
e Observed lon:

267.27

« Significance: This ion confirms the fatty acid chain length (C18:0) but does not identify the
headgroup.

Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics:

Oxazine Cation
[M+H - H20]+
m/z 324.33

- | Transition State |
Nucleophilic Attack I (Cyclization) !

by -OH Freen,
bem—mm—mm - "+ ... Neutral Loss:
Water
Stearoyl Cation (18 Da)
Precursor lon [M+H]+ Inductive Cleavage y

[C17H35CO]+

m/z 342.34 miz 267 27

Neutral Loss:
3-Aminopropanol
(75 Da)
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Caption: Competitive ESI+ fragmentation pathways for N-(3-Hydroxypropyl)stearamide
showing diagnostic water loss vs. acylium ion formation.

Comparative Performance Analysis

To validate N-HPS identification, it must be compared against its primary "alternatives"—
isobaric or homologous lipids often co-eluting in LC-MS runs.

ble 1- Di : : :

Major Major
Precursor ( Fragment 1 Fragment 2 Neutral Loss (
Analyte .
) (Headgroup (Chain
Specific) Specific)
N-(3- ) 75 Da
) 342.34 324.33 (Oxazine) 267.27 (Stearoyl) )
HP)stearamide (Aminopropanol)
N-
310.31 61 Da
Stearoylethanola  328.32 ) 267.27 (Stearoyl) )
) (Oxazoline) (Ethanolamine)
mine
. 17 Da
Stearamide 284.29 None (No OH) 267.27 (Stearoyl) ]
(Ammonia)
Anandamide 330.28 287.23 61 Da
348.29 _ _ .
(C20:4) (Oxazoline) (Arachidonoyl) (Ethanolamine)

Key Differentiator: The

Da mass shift between the precursor and fragments of N-HPS versus N-Stearoylethanolamine
(SEA) is the critical discriminator. While both yield the

267 ion, only N-HPS produces the

324 fragment.

Experimental Protocol: Self-Validating Identification
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This protocol ensures the separation and accurate identification of N-HPS in lipid extracts.

Step 1: LC-MS/MS Configuration
e Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 pm).
e Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

o Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

o Gradient: 60% B to 100% B over 10 minutes. Rationale: High organic content is required to
elute the hydrophobic C18 chain.

Step 2: lonization Source Settings (ESI+)
o Capillary Voltage: 3.5 kV.

o Cone Voltage: 30 V. Note: Too high (>50V) will induce in-source fragmentation, depleting the
precursor.

e Source Temp: 120°C.

o Desolvation Temp: 400°C.

Step 3: Validation Workflow
o Extract lon Chromatogram (EIC): Target

342.337 (
0.01 Da).

o Trigger MS/MS: Apply Collision Energy (CE) ramp 15-35 eV.
o Check Ratio: Verify intensity ratio of

267/

324.
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o Low CE (15 eV): 324 ion dominates (Water loss).

o High CE (35 eV): 267 ion dominates (Amide cleavage).

e Confirmation: If

310 is observed, the sample is contaminated with N-Stearoylethanolamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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